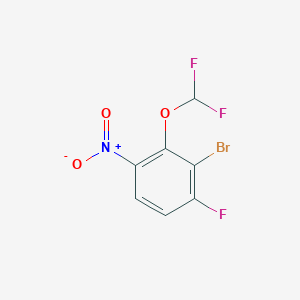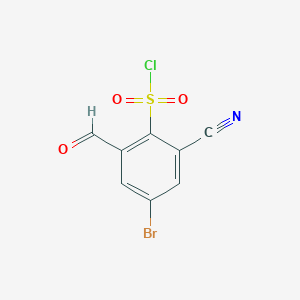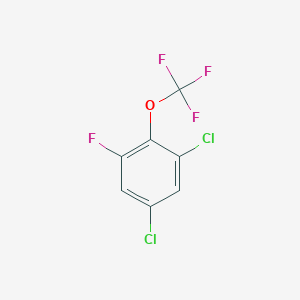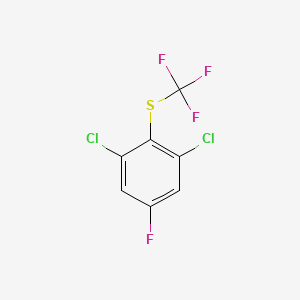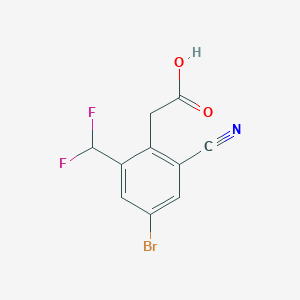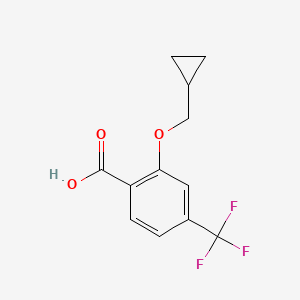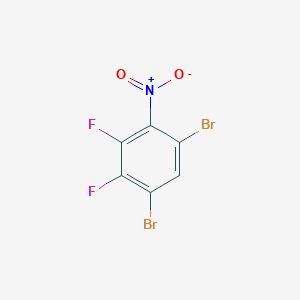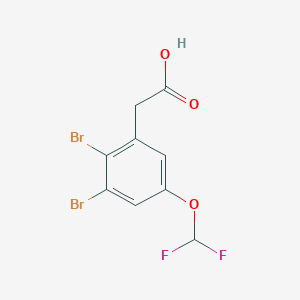![molecular formula C13H6ClF6N3O2 B1410574 3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide CAS No. 1823182-37-1](/img/structure/B1410574.png)
3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide
Descripción general
Descripción
3-Chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide (CBTBC) is a novel compound that has been studied extensively in recent years. CBTBC is a halogenated heterocyclic compound that has a wide range of potential applications in the field of scientific research. CBTBC has been found to possess a number of interesting physical, chemical, and biological properties, making it a valuable tool for scientists.
Aplicaciones Científicas De Investigación
1. Inhibitor of Transcription Factors
A study by Palanki et al. (2000) explored derivatives of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, focusing on transcription inhibition mediated by NF-kappaB and AP-1 transcription factors. This research could provide insights into the applications of 3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide in controlling gene expression (Palanki et al., 2000).
2. Synthesis and Computational Studies
Jayarajan et al. (2019) conducted a study on water-mediated synthesis involving compounds structurally similar to the chemical . Their research included computational methods, non-linear optical properties, and molecular docking analyses, which can be relevant for understanding the synthesis and potential applications of the target compound (Jayarajan et al., 2019).
3. Trifluoromethylation in Organic Synthesis
Ohtsuka et al. (2012) researched the trifluoromethylation of 1,3-dicarbonyl compounds, a process related to the synthesis of fluorinated pyrazoles. This study could provide insights into the chemical transformations and applications of this compound in organic synthesis (Ohtsuka et al., 2012).
4. Application in Polymeric Materials
A study by Liu et al. (2017) on poly(amide-imide)s with trifluoromethyl substituents discusses the synthesis and properties of polymers with functional groups similar to those in the target compound. This research provides valuable information on the potential use of the compound in the development of high-performance polymers (Liu et al., 2017).
5. Anticancer Activity and Tubulin Inhibition
Gao et al. (2018) synthesized a novel compound, IUR-1601, structurally related to the target chemical, and evaluated its biological activity. This research highlights the potential application of the compound in the development of new anticancer agents and studies of tubulin polymerization inhibition (Gao et al., 2018).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as 5,5′-bis(trifluoromethyl)-2,2′-bipyridine, have been used in the formation of ruthenium complexes, which are active catalysts for certain chemical reactions .
Mode of Action
Without specific information on this compound, it’s challenging to provide an accurate description of its mode of action. Compounds with similar structures have been involved in catalytic processes, such as the anti-markovnikov hydration of terminal alkynes .
Propiedades
IUPAC Name |
3-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-5-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF6N3O2/c14-7-1-6(13(18,19)20)4-23(11(7)25)8-2-5(12(15,16)17)3-22-9(8)10(21)24/h1-4H,(H2,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTAGYUXNQESCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N2C=C(C=C(C2=O)Cl)C(F)(F)F)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



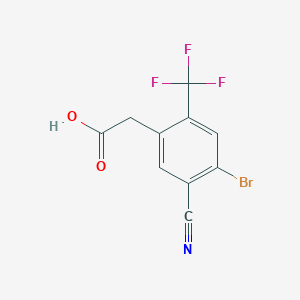
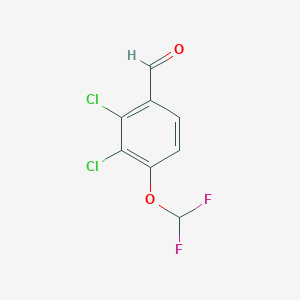
![(3R,5S)-5-((S)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B1410497.png)
